molecular formula C24H21BN9O3Tl B573816 Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate CAS No. 165257-90-9

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate

Cat. No.: B573816
CAS No.: 165257-90-9
M. Wt: 698.682
InChI Key: WXNSHYLSEWIKQK-UHFFFAOYSA-N
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Description

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligandsThey are characterized by their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate typically involves the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, has drawbacks such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions .

Industrial Production Methods

the optimized conditions for laboratory synthesis, such as the use of dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-tert-butylpyrazole as the standard azaheterocycle, can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include haloboranes and pyrazolides. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with haloboranes can yield various poly(pyrazolyl)borate complexes .

Scientific Research Applications

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate involves its ability to form stable complexes with metal ions. The pyrazolyl groups coordinate to the metal center, creating a stable structure that can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the metal ion and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate include:

Uniqueness

This compound is unique due to its specific combination of pyrazolyl and pyridyl groups, which provide a balance of electronic and steric properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .

Biological Activity

Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate (Tl(Tppy)B) is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C24_{24}H21_{21}BN9_9O3_3Tl and a molecular weight of 563.77 g/mol. The compound features a thallium cation coordinated to a hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate ligand, which is characterized by three pyrazole rings substituted with pyridine groups. This unique structure allows for diverse interactions with biological molecules, particularly due to the presence of nitrogen atoms in the pyrazole and pyridine moieties that can participate in hydrogen bonding and coordination.

Synthesis

The synthesis of Tl(Tppy)B typically involves the reaction of thallium salts with hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate precursors under mild conditions. For instance, thallium acetate can be reacted with sodium hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate in an organic solvent such as toluene, yielding the thallium complex with high purity and yield .

Interaction with Biomolecules

Recent studies have demonstrated that Tl(Tppy)B exhibits significant binding affinity to biomolecules such as calf thymus DNA (CT DNA) and bovine serum albumin (BSA). The binding constants for these interactions are reported in the range of 10410^4 to 105M110^5\,M^{-1}, indicating a strong affinity that suggests potential applications in drug delivery systems . The intercalative binding mode with CT DNA was confirmed through UV-visible spectroscopy and viscosity measurements, indicating that Tl(Tppy)B can effectively insert itself between DNA base pairs.

Anticancer Potential

In vitro cytotoxicity assays have shown that Tl(Tppy)B possesses notable anticancer activity against various cancer cell lines. For example, studies indicate IC50_{50} values ranging from 6.81 to 16.87 μM against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1937 . The mechanism behind this activity is attributed to the compound's ability to induce apoptosis in cancer cells through DNA intercalation and subsequent disruption of cellular processes.

The biological activity of Tl(Tppy)B is primarily mediated through its ability to form stable complexes with metal ions and biomolecules. The coordination of the pyrazole ligands to thallium enhances its reactivity and stability, allowing it to interact effectively with biological targets. The proposed mechanism involves:

  • DNA Intercalation : The planar structure of the ligand facilitates insertion between DNA base pairs.
  • Metal Coordination : The thallium center may influence enzymatic activities by mimicking essential metal ions required for biological functions.
  • Induction of Apoptosis : Interaction with cellular components leads to programmed cell death pathways being activated in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological implications of Tl(Tppy)B:

  • Study 1 : Investigated its interaction with CT DNA using fluorescence spectroscopy, confirming strong binding and intercalation properties.
  • Study 2 : Assessed cytotoxic effects on TNBC cell lines, demonstrating significant inhibition of cell proliferation.
  • Study 3 : Explored the compound's potential as a drug delivery vehicle, highlighting its stability and efficacy in transporting therapeutic agents to target sites within cells.

Summary Table of Biological Activities

Activity Type Observation Reference
Binding AffinityKb=104105M1K_b=10^4-10^5\,M^{-1}
Cytotoxicity (IC50_{50})6.81 - 16.87 μM against TNBC cell lines
MechanismDNA intercalation and apoptosis induction

Properties

IUPAC Name

boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSHYLSEWIKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BN9O3Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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